molecular formula C16H19N3O4S B12179925 N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B12179925
M. Wt: 349.4 g/mol
InChI Key: MPZWPUPPGDLAQQ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the pyrrolidine and sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize waste. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing pyrrolidines and oxazole derivatives. Examples include:

  • N-(5-methyl-1,2-oxazol-3-yl)-1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carboxamide
  • N-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C16H19N3O4S/c1-11-5-7-13(8-6-11)24(21,22)19-9-3-4-14(19)16(20)17-15-10-12(2)23-18-15/h5-8,10,14H,3-4,9H2,1-2H3,(H,17,18,20)

InChI Key

MPZWPUPPGDLAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NOC(=C3)C

Origin of Product

United States

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